molecular formula C10H10N2O4 B14626394 N-(2-acetyl-5-nitrophenyl)acetamide CAS No. 55260-67-8

N-(2-acetyl-5-nitrophenyl)acetamide

Cat. No.: B14626394
CAS No.: 55260-67-8
M. Wt: 222.20 g/mol
InChI Key: REEWHEDUSOBOSG-UHFFFAOYSA-N
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Description

N-(2-acetyl-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H10N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with acetyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-5-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by acetylation. One common method is the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitroacetanilide is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(2-acetyl-5-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the nitro group, such as nitroso or hydroxylamine derivatives.

Scientific Research Applications

Chemistry: N-(2-acetyl-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials .

Biology: In biological research, this compound is used to study the effects of nitro and acetyl groups on biological systems. It can be used as a model compound to investigate the metabolism and detoxification pathways of nitroaromatic compounds in microorganisms and plants .

Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(2-acetyl-5-nitrophenyl)acetamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Molecular Targets and Pathways:

    Proteins: The compound can bind to and modify proteins, altering their structure and function.

    Nucleic Acids: It can interact with DNA and RNA, potentially causing mutations or affecting gene expression.

    Enzymes: The compound may inhibit or activate enzymes involved in various metabolic pathways.

Comparison with Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group at a different position.

    N-(2-methoxy-5-nitrophenyl)acetamide: Contains a methoxy group instead of an acetyl group.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a hydroxy group instead of an acetyl group.

Uniqueness: N-(2-acetyl-5-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

55260-67-8

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(2-acetyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)9-4-3-8(12(15)16)5-10(9)11-7(2)14/h3-5H,1-2H3,(H,11,14)

InChI Key

REEWHEDUSOBOSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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